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The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are
critical transcriptional co-activators involved in a myriad of cellular processes. Their
dysregulation is implicated in various diseases, including cancer, making them attractive
therapeutic targets. This guide provides an objective comparison of two widely used small
molecule inhibitors, UMB298 and A-485, which target CBP/p300 through distinct mechanisms.

Executive Summary

UMB298 and A-485 both inhibit the function of CBP/p300 but target different domains. A-485 is
a potent, acetyl-CoA competitive inhibitor of the catalytic HAT domain, effectively blocking the
enzyme's "writer" function. In contrast, UMB298 is a selective inhibitor of the CBP/p300
bromodomain, a "reader" domain that recognizes acetylated lysine residues on histones and
other proteins. This fundamental difference in their mechanism of action leads to distinct
biological consequences and potential therapeutic applications.

Data Presentation

The following table summarizes the key quantitative data for UMB298 and A-485 based on
available experimental evidence.
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Parameter UumMB298 A-485 Reference
Histone
Target Domain Bromodomain (BRD) Acetyltransferase [1]

(HAT) Domain

Mechanism of Action

Inhibits binding to

acetylated lysines

Competitive inhibitor

of acetyl-CoA

[2](3]

IC50 CBP 72 nM (BRD) 2.6 nM (HAT) [1][4]
IC50 p300 Not reported 9.8 nM (HAT)
Selective over other
) HATs (PCAF,
o 72-fold selective for
Selectivity GCN5L2, etc.) and

CBP over BRD4

>150 non-epigenetic

targets

Key Cellular Effects

Reduces H3K27ac
levels, MYC depletion

Inhibits H3K27ac and
H3K18ac, inhibits
androgen receptor
transcriptional

program

Mechanism of Action and Signhaling Pathways

CBP/p300 are large multi-domain proteins that play a central role in regulating gene

expression. Their HAT domain catalyzes the transfer of an acetyl group from acetyl-CoA to

lysine residues on histone tails and other proteins, generally leading to chromatin relaxation

and transcriptional activation. The bromodomain recognizes these acetylated lysines,

anchoring the CBP/p300 complex to specific genomic loci and facilitating further chromatin

modification.

A-485 directly inhibits the catalytic activity of the HAT domain, preventing the acetylation of

CBP/p300 substrates. This leads to a global reduction in histone acetylation, particularly at

H3K27 and H3K18, and the downregulation of genes regulated by these marks.
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UMB298, by targeting the bromodomain, prevents CBP/p300 from recognizing and binding to
acetylated histones. This disrupts the recruitment of the CBP/p300 transcriptional machinery to
target gene promoters and enhancers, thereby inhibiting gene expression.
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Figure 1. Mechanisms of CBP/p300 inhibition by A-485 and UMB298.

Experimental Workflows

The inhibitory activities of UMB298 and A-485 are determined through distinct experimental
assays targeting their respective domains.
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Experimental Workflows for Inhibitor Characterization

A-485: HAT Activity Assay UMB298: Bromodomain Binding Assay (AlphaScreen)

Combine Recombinant Combine Biotinylated Histone
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Histone Substrate, GST-tagged CBP/p300
[3H]-Acetyl-CoA, & A-485 Bromodomain, & UMB298

Add Streptavidin Donor Beads
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Figure 2. Generalized workflows for assessing HAT and bromodomain inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of UMB298 and
A-485.
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Histone Acetyltransferase (HAT) Inhibition Assay (for A-
485)

This protocol is a generalized procedure for determining the in vitro potency of HAT inhibitors.
Materials:

e Recombinant human p300 or CBP HAT domain

e Histone H3 or H4 peptide substrate

¢ [3H]-acetyl-CoA

o A-485 (or other test compound)

e Assay Buffer: 50 mM Tris-HCI (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

e Phosphocellulose filter paper

e Wash Buffer: 50 mM sodium bicarbonate (pH 9.0)

 Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of A-485 in DMSO.

¢ In a 96-well plate, combine the assay buffer, histone peptide substrate (final concentration
~10-20 pM), and the diluted A-485 or DMSO vehicle control.

« Initiate the reaction by adding the recombinant HAT enzyme (final concentration ~5-10 nM)
and [?H]-acetyl-CoA (final concentration ~1 pM).

¢ Incubate the reaction mixture at 30°C for 30-60 minutes.

» Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter
paper.
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o Wash the filter paper three times for 5 minutes each with the wash buffer to remove
unincorporated [3H]-acetyl-CoA.

» Allow the filter paper to dry completely.
e Place the dried filter paper in a scintillation vial with scintillation cocktail.
o Quantify the amount of incorporated [3H]-acetyl group using a scintillation counter.

o Calculate the percent inhibition for each concentration of A-485 and determine the 1C50
value by fitting the data to a dose-response curve.

Bromodomain Binding Assay (for UMB298) -
AlphaScreen

This protocol describes a common method for assessing the binding of inhibitors to
bromodomains.

Materials:

¢ Recombinant GST-tagged CBP or p300 bromodomain
 Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
» UMB298 (or other test compound)

e AlphaScreen™ GST Detection Kit (including Streptavidin-coated Donor beads and anti-GST
Acceptor beads)

e Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NacCl, 0.1% BSA
o 384-well microplate
Procedure:

» Prepare serial dilutions of UMB298 in DMSO.
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e In a 384-well plate, add the assay buffer, biotinylated H4K8ac peptide (final concentration in
the low nM range), and the diluted UMB298 or DMSO vehicle control.

e Add the GST-tagged bromodomain (final concentration in the low nM range) to all wells.

¢ Incubate the plate at room temperature for 30 minutes to allow for binding to reach
equilibrium.

¢ In subdued light, add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor
beads to each well.

¢ Incubate the plate in the dark at room temperature for 60-90 minutes.
o Read the plate on an AlphaScreen-compatible plate reader.

o Calculate the percent inhibition for each concentration of UMB298 and determine the IC50
value by fitting the data to a dose-response curve.

Conclusion

UMB298 and A-485 represent two distinct and valuable tools for probing the function of
CBP/p300. A-485, as a catalytic HAT inhibitor, is well-suited for studies investigating the direct
consequences of inhibiting the "writer" function of these co-activators. UMB298, a
bromodomain inhibitor, allows for the exploration of the roles of the "reader" domain in
chromatin targeting and gene regulation. The choice between these inhibitors will depend on
the specific biological question being addressed. For researchers aiming to disrupt the overall
transcriptional co-activator function of CBP/p300, a combination of both types of inhibitors
could provide a synergistic effect.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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